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Dihydro Homocapsaicin II - 71239-21-9

Dihydro Homocapsaicin II

Catalog Number: EVT-1487516
CAS Number: 71239-21-9
Molecular Formula: C₁₉H₃₁NO₃
Molecular Weight: 321.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydro Homocapsaicin II is a chemical compound with the CAS number 71239-21-9 . It is an intermediate compound and is not considered hazardous . It is related to capsaicin, a unique alkaloid found primarily in the fruit of the Capsicum genus .

Molecular Structure Analysis

The molecular structure of Dihydro Homocapsaicin II is similar to that of capsaicin . Capsaicin displays cis/trans isomerism because the double bond prevents internal rotation .

Physical And Chemical Properties Analysis

Dihydro Homocapsaicin II is a powder with a molecular weight of 321.45 . It is similar to capsaicin, which is a crystalline, lipophilic, colorless, and odorless alkaloid . Capsaicin is fat-, alcohol-, and oil-soluble .

Overview

Dihydro Homocapsaicin II is a capsaicinoid compound, a class of chemical compounds responsible for the pungency of chili peppers. It is structurally related to homocapsaicin, differing primarily in its saturation level. Capsaicinoids like Dihydro Homocapsaicin II are notable for their potential health benefits and applications in various fields, including food science and pharmacology.

Source

Dihydro Homocapsaicin II is derived from the hydrogenation of homocapsaicin, which is typically extracted from hot peppers. The primary source of capsaicinoids is the Capsicum genus of plants, particularly Capsicum annuum and Capsicum frutescens. These plants are cultivated globally for their culinary and medicinal properties.

Classification

Dihydro Homocapsaicin II falls under the classification of capsaicinoids, which are alkaloid compounds. They are categorized based on their structural features, including their carbon chain length and functional groups. Dihydro Homocapsaicin II specifically belongs to the group of dihydrocapsaicinoids, characterized by the presence of hydrogenated double bonds compared to their non-hydrogenated counterparts.

Synthesis Analysis

Methods

The synthesis of Dihydro Homocapsaicin II typically involves hydrogenating homocapsaicin using a hydrogenation catalyst. Various methods can be employed in this process:

  1. Catalytic Hydrogenation: This method uses catalysts such as palladium or platinum on carbon to facilitate the addition of hydrogen across the double bonds present in homocapsaicin.
  2. High-Performance Liquid Chromatography (HPLC): This technique can be utilized for purification and analysis during synthesis, ensuring high purity levels of the final product.

Technical Details

The hydrogenation reaction generally occurs under controlled conditions, including specific temperature and pressure settings to optimize yield and purity. The reaction can be monitored using chromatographic techniques to assess the conversion rate from homocapsaicin to Dihydro Homocapsaicin II.

Molecular Structure Analysis

Structure

Dihydro Homocapsaicin II has a molecular formula of C18H27NO3C_{18}H_{27}NO_3 and features a structure that includes:

  • A long hydrophobic carbon chain.
  • An amine functional group.
  • A phenolic ring that contributes to its pungent flavor.

Data

The compound's molecular weight is approximately 303.42 g/mol. Its structural formula indicates it has fewer double bonds than its precursor, homocapsaicin, which enhances its stability and solubility in various solvents.

Chemical Reactions Analysis

Reactions

Dihydro Homocapsaicin II can participate in various chemical reactions typical of capsaicinoids, including:

  1. Esterification: Reacting with carboxylic acids to form esters.
  2. Oxidation: Under certain conditions, it may undergo oxidation reactions that can modify its functional groups.

Technical Details

These reactions are often facilitated by specific catalysts or under particular environmental conditions (e.g., temperature, pH) that favor the desired pathways while minimizing by-products.

Mechanism of Action

Process

Dihydro Homocapsaicin II exerts its biological effects primarily through interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is responsible for detecting heat and physical abrasion. The activation of this receptor leads to sensations of heat and pain, contributing to its pungent flavor profile.

Data

Studies indicate that compounds like Dihydro Homocapsaicin II can modulate pain perception and have potential analgesic effects due to their ability to desensitize TRPV1 receptors over prolonged exposure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless or slightly yellowish oil.
  • Solubility: Soluble in organic solvents such as ethanol and ether but insoluble in water.

Chemical Properties

  • Melting Point: The melting point is not widely reported but is expected to be similar to other capsaicinoids.
  • Stability: More stable than its unsaturated counterparts due to reduced reactivity from fewer double bonds.

Relevant analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to characterize these properties accurately.

Applications

Scientific Uses

Dihydro Homocapsaicin II has several applications:

  1. Food Industry: Used as a flavoring agent due to its pungent taste.
  2. Pharmaceuticals: Investigated for potential therapeutic effects related to pain management and inflammation due to its interaction with TRPV1 receptors.
  3. Nutraceuticals: Explored for health benefits associated with capsaicinoids, including anti-inflammatory and antioxidant properties .

Properties

CAS Number

71239-21-9

Product Name

Dihydro Homocapsaicin II

Molecular Formula

C₁₉H₃₁NO₃

Molecular Weight

321.45

Synonyms

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide; Homodihydrocapsaicin II; N-(4-Hydroxy-3-methoxybenzyl)-8-methyldecanamide

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